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Compound of Interest

Compound Name: SU6656

Cat. No.: B1683782 Get Quote

SU6656 is a well-characterized, cell-permeable small molecule inhibitor that has been

instrumental in dissecting the roles of specific signaling pathways in cellular processes.[1]

Developed by SUGEN Inc., it was one of the early selective inhibitors of the Src family of non-

receptor tyrosine kinases.[2] This guide provides a comprehensive overview of SU6656's

selectivity against a panel of kinases, details the experimental protocols used for its

characterization, and compares its activity to provide researchers with a critical understanding

of its utility and potential off-target effects.

Quantitative Kinase Selectivity Profile
SU6656 is a potent, ATP-competitive inhibitor of Src family kinases (SFKs).[3][4] Its inhibitory

activity is most pronounced against Yes, Lyn, Fyn, and Src.[5][6] However, it is a relatively poor

inhibitor of Lck, another member of the Src family.[7] The compound has demonstrated greater

than 6.5-fold selectivity for Src family kinases over many other kinases tested, notably the

Platelet-Derived Growth Factor (PDGF) receptor, which is not significantly inhibited by SU6656
in cellular assays at concentrations that inhibit Src.[7]

It is important to note that while SU6656 is selective for SFKs, it is not entirely specific.

Subsequent studies have identified other kinases that are inhibited by SU6656, including

Aurora B, Aurora C, and AMP-activated protein kinase (AMPK).[2][8] This underscores the

need for careful interpretation of experimental results and, where possible, the use of

complementary inhibitory tools.[7]
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

SU6656 against a panel of kinases as reported in various studies.

Kinase Target IC50 (nM) Reference

Yes 20 [5][6]

Lyn 130 [5][6]

Fyn 170 [5][6]

Src 280 [5][6]

Lck >20,000 [7]

PDGF Receptor >100,000 [7]

FGFR1 1,800 [7]

Met >100,000 [7]

Abl 3,000 [7]

Csk >100,000 [7]

Frk >100,000 [7]

IGF1R >100,000 [7]

Note: IC50 values can vary between different assay conditions and experimental setups.

Experimental Protocols
The characterization of SU6656's inhibitory activity was primarily conducted through in vitro

biochemical kinase assays. The general workflow for these assays is a crucial component for

understanding the generated data.

The IC50 values were determined using a standard biochemical kinase assay protocol. The

kinetic analyses confirmed that SU6656 acts as a competitive inhibitor with respect to ATP.[7]

Key Components & Conditions:
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Enzymes: Purified recombinant kinases (e.g., Src, Fyn, Yes, Lyn, Lck, PDGFR, FGFR1,

etc.).

Substrates: A peptide substrate was used to measure kinase activity. For most kinases, poly-

Glu–Tyr (4:1) was utilized. For Lck, poly-Lys–Tyr (4:1) was the preferred substrate.[5]

Divalent Cations: The reaction buffer contained specific divalent cations to facilitate the

kinase reaction.

20 mM MgCl2: Used for Src, Fyn, Yes, Lyn, Csk, Frk, and Abl assays.[5]

10 mM MnCl2: Used for FGFR1, IGF1R, Lck, and Met assays.[5]

ATP: The final ATP concentrations were kept near the Km for each specific kinase to ensure

accurate competitive inhibition measurements.[5]

Src: 10 μM

Fyn: 6 μM

Yes: 100 μM

Lyn: 2 μM

Lck: 2 μM

PDGFR: 6 μM

FGFR1: 10 μM

Procedure: The assay measures the transfer of a phosphate group from ATP to the peptide

substrate by the kinase. The reaction is performed in the presence of varying concentrations

of the inhibitor (SU6656). The amount of phosphorylated substrate is then quantified to

determine the extent of inhibition and calculate the IC50 value.
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Workflow: In Vitro Kinase Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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